2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride
Brand Name: Vulcanchem
CAS No.: 94230-90-7
VCID: VC17050039
InChI: InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H
SMILES:
Molecular Formula: C18H18ClN5O4
Molecular Weight: 403.8 g/mol

2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride

CAS No.: 94230-90-7

Cat. No.: VC17050039

Molecular Formula: C18H18ClN5O4

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride - 94230-90-7

Specification

CAS No. 94230-90-7
Molecular Formula C18H18ClN5O4
Molecular Weight 403.8 g/mol
IUPAC Name 4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride
Standard InChI InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H
Standard InChI Key GIPOBELFRXAAAO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride (CAS RN 12235-36-8) is classified as an aromatic azo compound with a diazonium chloride substituent . Its systematic IUPAC name reflects the presence of methoxy groups at the 2- and 5-positions of the benzene ring, an azo linkage bonded to a propylketone moiety, and a phenylcarbamoyl group . The compound is commercially recognized under synonyms such as Fast Blue Green B Salt and C.I. Azoic Diazo Component 133, indicating its historical use in dye manufacturing .

Synthesis and Manufacturing Processes

The synthesis of this compound follows established diazonium chemistry protocols, analogous to methods detailed in azo dye production experiments .

Diazotization Reaction

The critical step involves the conversion of a primary aromatic amine to the corresponding diazonium salt under acidic, low-temperature conditions (0–5°C) . For this compound:

  • Precursor amine: Likely a methoxy-substituted aniline derivative.

  • Nitrosation agent: Sodium nitrite (NaNO₂) in hydrochloric acid.

  • Reaction control: Maintenance of pH < 3 and temperatures ≤10°C to prevent diazonium salt decomposition .

Coupling Reaction

The diazonium intermediate undergoes electrophilic aromatic substitution with a coupling partner, typically a phenolic or amine-containing compound. In this case, the partner is hypothesized to be a β-ketoamide derivative, introducing the (2-oxo-1-(phenylamino)carbonyl)propyl side chain .

Key synthetic challenges:

  • Thermal instability of the diazonium intermediate necessitates rapid processing .

  • Steric hindrance from methoxy groups may reduce coupling efficiency.

PropertyEstimated CharacteristicsBasis for Estimation
SolubilityModerate in polar aprotic solvents (DMF, DMSO)Methoxy groups enhance polarity
StabilityDecomposes above 40°C; light-sensitiveDiazonium group reactivity
Molecular Weight~440 g/mol (calculated)Structural formula analysis

The compound’s azo-chromophore likely confers intense coloration, with absorption maxima in the visible spectrum (λₐᵦₛ ≈ 400–600 nm) .

Industrial and Research Applications

Dye and Pigment Manufacturing

As a diazo component, this compound serves as a precursor for azo dyes used in:

  • Textile coloration: Forms covalent bonds with cellulose fibers .

  • Ink formulations: Provides lightfastness due to extended conjugation .

Biological Staining

The azo group’s ability to interact with biomolecules suggests potential in histochemical staining, though toxicity concerns may limit in vivo applications .

Photoresist Technology

Diazonium salts are employed in photolithography due to their UV-induced decomposition, enabling precise patterning in microelectronics .

Toxicological and Environmental Considerations

Regulatory assessments of analogous azo diazonium compounds highlight critical safety considerations :

Human Health Risks

  • Acute toxicity: Skin/eye irritation from reactive diazonium group.

  • Carcinogenicity potential: Structural alerts for aromatic amine metabolites.

Environmental Impact

  • Persistence: Moderate biodegradability due to aromatic rings.

  • Aquatic toxicity: EC₅₀ values for daphnids <10 mg/L (estimated) .

Risk mitigation strategies:

  • Closed-system processing during manufacturing.

  • Advanced oxidation processes for wastewater treatment.

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with similar substances:

Compound (CAS RN)Key Structural DifferencesApplication Differences
63224-47-5 Zinc complexation; nitro groupsMetal-complex dye formation
72391-06-1 Chromium coordination; sulfonate groupsHigh-affinity textile dyeing

This compound’s methoxy substituents offer improved solubility compared to halogenated analogs, expanding its utility in solution-phase reactions .

Current Research Directions

Recent investigations focus on:

  • Green synthesis: Replacement of HCl with ionic liquids in diazotization .

  • Nanoparticle functionalization: Using diazonium salts for surface modification .

  • Bioconjugation: Development of antibody-azo dye complexes for diagnostic assays .

Ongoing studies aim to balance the compound’s reactivity with improved safety profiles, particularly in reducing aromatic amine byproducts .

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